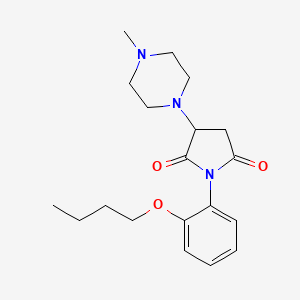

1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

説明

特性

IUPAC Name |

1-(2-butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-3-4-13-25-17-8-6-5-7-15(17)22-18(23)14-16(19(22)24)21-11-9-20(2)10-12-21/h5-8,16H,3-4,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXRUHUVZPNJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with various functional groups. The presence of the piperazine moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Cyclooxygenases (COX) : Studies have shown that pyrrolidine derivatives can inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. Such inhibition could lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .

- Interaction with Opioid Receptors : Given the structural similarities to known opioid receptor ligands, there is potential for this compound to interact with opioid receptors, possibly contributing to analgesic effects .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can significantly reduce inflammation markers in cell cultures. The dual inhibition of COX and lipoxygenase pathways suggests a robust anti-inflammatory mechanism, which has been confirmed in animal models through carrageenan-induced paw edema tests .

Anticancer Potential

Pyrrolidine derivatives have been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that modifications in the substituents on the pyrrolidine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This aspect is particularly relevant for developing targeted cancer therapies .

Case Studies and Research Findings

類似化合物との比較

Substituent Effects on CNS Activity

Antimicrobial and Enzyme Inhibition

- Triazolylsulfanyl vs. Piperazinyl : Sulfur-containing substituents (e.g., triazolylsulfanyl) in 1-phenyl derivatives show moderate antimicrobial activity, whereas nitrogen-rich groups like piperazinyl may prioritize CNS targets over microbial enzymes .

- Bromophenyloxy for GABA Inhibition : The 4-bromophenyloxy group in GABA-transaminase inhibitors demonstrates that electron-withdrawing substituents enhance enzyme binding, suggesting the target compound’s butoxyphenyl group (electron-donating) may favor different targets .

Anticonvulsant Efficacy

- Linker Length and Substituents : In 3-(3-methylthiophen-2-yl) analogs, a three-carbon linker between the pyrrolidine-dione core and cyclic amines maximizes anticonvulsant activity. The target compound’s direct 4-methylpiperazinyl attachment may limit flexibility but improve receptor specificity .

Physicochemical and Pharmacokinetic Insights

- logP and Bioavailability : The target compound’s estimated logP (~2.5) aligns with CNS-active drugs, balancing solubility and membrane permeability. Analogous compounds with logP > 3 (e.g., bromophenyloxy derivatives) risk reduced aqueous solubility .

- Stereochemistry : Racemic mixtures (e.g., 1-(4-methoxyphenyl) analog) are common in pyrrolidine-2,5-diones, but enantiopure synthesis could enhance the target compound’s potency .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione with high purity?

- Methodological Answer : Optimize synthesis using Design of Experiments (DoE) principles to minimize trial-and-error approaches. For example, employ fractional factorial designs to evaluate variables like solvent polarity, temperature, and catalyst loading. Post-synthesis, validate purity via HPLC-UV or NMR (e.g., integrating peak areas for impurity quantification) . For intermediates, use column chromatography with gradient elution to isolate stereoisomers, referencing protocols for structurally similar pyrrolidine derivatives .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Combine FT-IR for functional group analysis (e.g., confirming the pyrrolidine-2,5-dione carbonyl stretch at ~1700–1750 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallinity assessment, perform X-ray diffraction (XRD) on single crystals grown via slow evaporation in ethanol/water mixtures. Solubility profiles can be determined using the shake-flask method across pH 1–13 buffers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow Chemical Hygiene Plan guidelines, including fume hood use for weighing and reactions. Conduct a risk assessment for acute toxicity (e.g., LD50 extrapolation from structurally related piperazine derivatives). Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Emergency response protocols should include neutralization of spills with activated carbon and disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for reactions like nucleophilic substitutions at the pyrrolidine-dione core. Use NBO analysis to identify charge distribution at the 4-methylpiperazinyl moiety, guiding predictions of electrophilic attack sites. Validate predictions experimentally via kinetic studies under controlled conditions .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Address variability by standardizing assays using ISO 10993-5 guidelines for cytotoxicity. For example, compare results from MTT assays (3T3 fibroblasts) vs. flow cytometry apoptosis assays (HeLa cells) under matched oxygen levels (5% CO₂, 37°C). Use multivariate regression to isolate confounding variables (e.g., serum batch effects) .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound’s stereoisomers?

- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) in microfluidic reactors to enhance enantiomeric excess (ee). Monitor reaction progress via in-line Raman spectroscopy for real-time ee quantification. Compare turnover frequencies (TOF) in ionic liquids vs. supercritical CO₂ to identify solvent effects on stereocontrol .

Q. What advanced techniques elucidate degradation pathways under environmental conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC-MS to track degradation products at 40°C/75% RH over 12 weeks. For photolytic degradation, expose samples to UV-B (310 nm) in a solar simulator and identify radicals via EPR spectroscopy . Compare hydrolysis rates in simulated gastric fluid (pH 1.2) vs. seawater (pH 8.1) to model environmental persistence .

Data Analysis & Methodological Frameworks

Q. How should researchers design studies to address discrepancies between in vitro and in vivo pharmacokinetic data?

- Methodological Answer : Use compartmental modeling (e.g., NONMEM) to reconcile bioavailability differences. Incorporate protein binding assays (equilibrium dialysis) and Caco-2 permeability data into physiologically based pharmacokinetic (PBPK) models. Validate with microdosing trials using ¹⁴C-labeled compound to track absorption/metabolism in rodent models .

Q. What statistical approaches validate the reproducibility of synthetic yields across laboratories?

- Methodological Answer : Implement interlaboratory studies following ISO 5725-2 guidelines. Use Bland-Altman analysis to assess agreement in yields reported by ≥3 independent labs. Apply Mandel’s h/k statistics to identify systematic biases in reaction setups (e.g., stirrer speed calibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。